molecular formula C26H34ClN3O B12716799 Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-1-(3-(diethylamino)propyl)-4,6-dimethyl-7-phenyl-, monohydrochloride CAS No. 122807-55-0

Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-1-(3-(diethylamino)propyl)-4,6-dimethyl-7-phenyl-, monohydrochloride

Cat. No.: B12716799
CAS No.: 122807-55-0
M. Wt: 440.0 g/mol
InChI Key: CYUYVKCMHVPUDV-UHFFFAOYSA-N
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Description

Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-1-(3-(diethylamino)propyl)-4,6-dimethyl-7-phenyl-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolo-benzodiazepine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as diethylamino and phenyl groups through nucleophilic or electrophilic substitution reactions.

    Hydrogenation: Reduction of double bonds to form the dihydro derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or double bonds.

    Substitution: Nucleophilic or electrophilic substitution to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Studied for their interactions with biological macromolecules and potential as biochemical probes.

    Medicine: Investigated for their pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives involves their interaction with specific molecular targets. These compounds may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives may exhibit unique pharmacological profiles due to their distinct structural features. The presence of additional functional groups and the specific arrangement of atoms can lead to different interactions with biological targets, resulting in unique therapeutic effects.

Properties

CAS No.

122807-55-0

Molecular Formula

C26H34ClN3O

Molecular Weight

440.0 g/mol

IUPAC Name

9-[3-(diethylamino)propyl]-2,12-dimethyl-3-phenyl-1,9-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-10-one;hydrochloride

InChI

InChI=1S/C26H33N3O.ClH/c1-5-27(6-2)16-11-17-28-23-15-10-14-22-25(21-12-8-7-9-13-21)20(4)29(26(22)23)19(3)18-24(28)30;/h7-10,12-15,19H,5-6,11,16-18H2,1-4H3;1H

InChI Key

CYUYVKCMHVPUDV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=O)CC(N2C(=C(C3=C2C1=CC=C3)C4=CC=CC=C4)C)C.Cl

Origin of Product

United States

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